
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide: is a synthetic organic compound that belongs to the class of oxolane carboxamides. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a prop-2-enoyl group and an oxolane ring attached to a carboxamide group. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base, such as triethylamine.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings through an amide bond formation reaction using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base, such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the prop-2-enoyl group can yield epoxides, while reduction of the carbonyl groups can yield alcohols or amines.
科学研究应用
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-substrate interactions and as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The specific pathways involved depend on the context of its use, such as in therapeutic applications or biochemical studies.
相似化合物的比较
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide: can be compared with other similar compounds, such as:
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
(2R,3S)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-amine: This compound differs by having an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural features and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(2R,3S)-2-(1-prop-2-enoylpiperidin-4-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-11(16)15-6-3-9(4-7-15)12-10(13(14)17)5-8-18-12/h2,9-10,12H,1,3-8H2,(H2,14,17)/t10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITJXIVZFAVOCF-CMPLNLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2C(CCO2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)[C@@H]2[C@H](CCO2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)
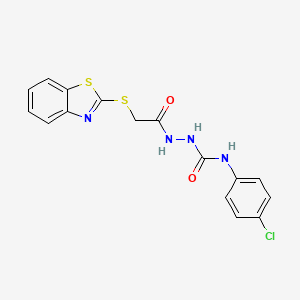
![3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2373265.png)
![1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2373266.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2373267.png)
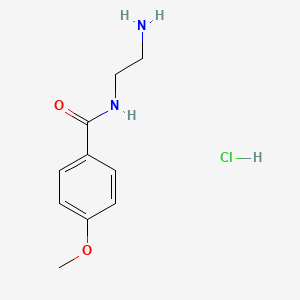
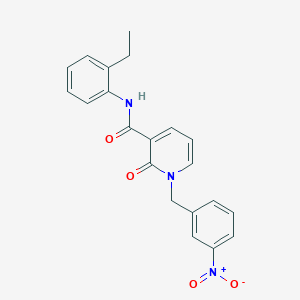
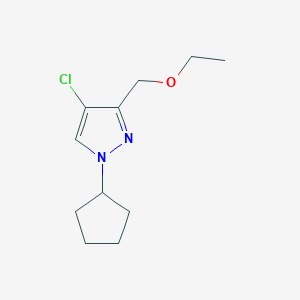
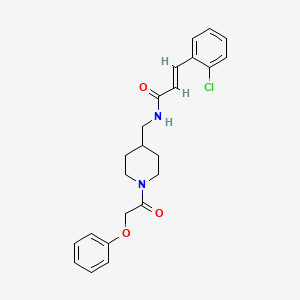
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)
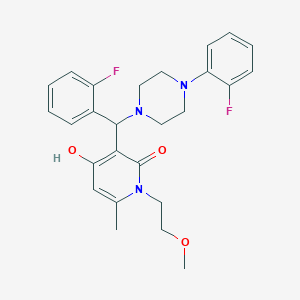
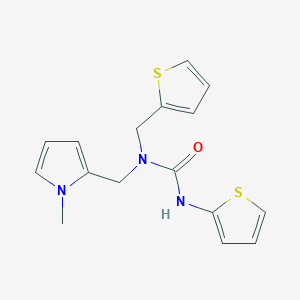
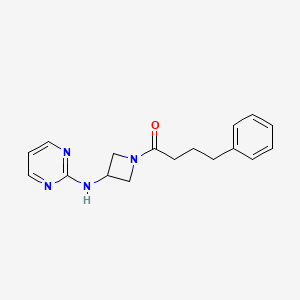
![N-(1-cyanocyclobutyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2373284.png)
